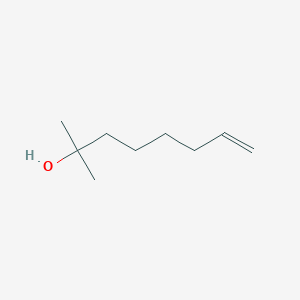
2-Methyloct-7-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyloct-7-en-2-ol is an organic compound with the molecular formula C9H18O. It is a colorless liquid with a strong lemon-like odor. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyloct-7-en-2-ol can be synthesized through several methods. One common method involves the Grignard reaction, where a Grignard reagent reacts with an aldehyde or ketone to form the desired alcohol. Another method involves the reduction of a corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyloct-7-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones and carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are various substituted derivatives of this compound.
Scientific Research Applications
2-Methyloct-7-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyloct-7-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyloct-7-en-2-ol can be compared with other similar compounds, such as:
2-Methyloct-3-yn-2-ol: This compound has a triple bond instead of a double bond, leading to different chemical properties and reactivity.
3-Methyloct-7-en-2-ol: This compound has a different position of the methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and makes it suitable for various applications in research and industry.
Properties
CAS No. |
88295-55-0 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-methyloct-7-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h4,10H,1,5-8H2,2-3H3 |
InChI Key |
BDJFCIOMKXVJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















